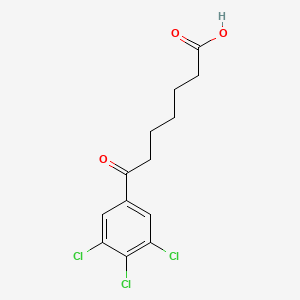

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZNNIUADDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid. While this specific molecule is not extensively documented in current literature, this paper outlines a robust synthetic pathway leveraging the well-established Friedel-Crafts acylation reaction. Furthermore, a thorough analytical workflow is presented for the structural elucidation and purity assessment of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis of substituted aryl keto acids and the rigorous characterization required for novel chemical entities. The methodologies described herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a scientifically sound approach to the preparation and analysis of this compound.

Introduction: The Significance of Aryl Keto Acids in Drug Discovery

Aryl ketones are prevalent structural motifs in a wide array of pharmaceuticals and natural products.[1] The incorporation of a keto-aliphatic carboxylic acid chain, as seen in this compound, offers a versatile scaffold for further chemical modification. Such molecules can serve as crucial building blocks in the synthesis of more complex therapeutic agents.[2] The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the aromatic ring can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The trichlorophenyl group, in particular, can significantly influence a molecule's lipophilicity and metabolic stability, properties of paramount importance in drug design. Substituted heptanoic acids, in general, are recognized as valuable intermediates in the synthesis of a variety of biologically active compounds.[2][3] Therefore, the development of a reliable synthetic route to and a thorough characterization of this compound is a valuable endeavor for advancing drug discovery programs.

Proposed Synthesis: A Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically derived from an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, a plausible and efficient route involves the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with pimelic anhydride.

Causality Behind Experimental Choices

-

Choice of Reactants: 1,2,3-trichlorobenzene is selected as the aromatic substrate. Pimelic anhydride is chosen as the acylating agent as it is commercially available and readily forms the necessary acylium ion intermediate under Friedel-Crafts conditions. The use of an anhydride is often preferred over the corresponding acyl chloride to minimize the formation of corrosive HCl gas.

-

Choice of Catalyst: Aluminum trichloride (AlCl₃) is a classic and highly effective Lewis acid catalyst for Friedel-Crafts acylation.[4] It efficiently coordinates with the anhydride to generate the reactive acylium ion.

-

Reaction Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction as it will not react with the Lewis acid catalyst or the electrophilic intermediate.

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.2 equivalents) and dry dichloromethane.

-

Addition of Reactants: 1,2,3-trichlorobenzene (1.0 equivalent) is added to the stirred suspension at 0 °C. Pimelic anhydride (1.1 equivalents) dissolved in dry dichloromethane is then added dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Comprehensive Characterization

Due to the novelty of this compound, experimental spectral data is not publicly available. Therefore, this section provides a predictive analysis based on established principles of spectroscopic techniques for the functional groups present in the molecule.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9]

3.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | ~ 7.8 | Singlet | 2H |

| α to Ketone (-CH₂-COAr) | 2.9 - 3.1 | Triplet | 2H |

| α to Carboxylic Acid (-CH₂-COOH) | 2.3 - 2.5 | Triplet | 2H |

| Aliphatic (-CH₂-) | 1.6 - 1.8 | Multiplet | 4H |

| Aliphatic (-CH₂-) | 1.3 - 1.5 | Multiplet | 2H |

3.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 198 - 202 |

| Carboxylic Acid Carbonyl (C=O) | 178 - 182 |

| Aromatic (C-Cl) | 135 - 140 |

| Aromatic (C-CO) | 133 - 137 |

| Aromatic (C-H) | 128 - 132 |

| α to Ketone (-CH₂) | 38 - 42 |

| α to Carboxylic Acid (-CH₂) | 33 - 37 |

| Aliphatic (-CH₂) | 28 - 32 |

| Aliphatic (-CH₂) | 23 - 27 |

3.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer at room temperature.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, followed by Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.[8]

3.2.1. Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 2500 - 3300 | Broad | O-H (Carboxylic Acid) | Stretching |

| ~ 2940, 2860 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~ 1710 | Strong | C=O (Carboxylic Acid) | Stretching |

| ~ 1685 | Strong | C=O (Aryl Ketone) | Stretching |

| ~ 1550, 1450 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~ 800-600 | Strong | C-Cl | Stretching |

3.2.2. Experimental Protocol for Infrared Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The acquired spectrum should be baseline corrected and the peaks of interest should be labeled.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.[10]

3.3.1. Predicted Major Mass Fragments

The molecular ion peak [M]⁺• is expected at m/z 322, 324, 326, and 328 due to the isotopic distribution of the three chlorine atoms.

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |

| 322/324/326/328 | [C₁₃H₁₃Cl₃O₃]⁺• | Molecular ion peak showing the characteristic isotopic pattern for three chlorine atoms. |

| 207/209/211/213 | [C₆H₂Cl₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group, resulting in the stable 3,4,5-trichlorobenzoyl cation. This is expected to be a prominent peak. |

| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the heptanoic acid chain fragment. |

| 97 | [C₅H₉O]⁺ | Subsequent loss of water (H₂O) from the [C₆H₁₁O₂]⁺ fragment. |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids. |

3.3.2. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Further dilute to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.

-

Chromatographic Separation (LC): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Detection (MS): Employ an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) to elucidate the fragmentation pattern.[11]

Potential Applications in Drug Development

Compounds with structures similar to this compound have shown a wide range of biological activities. The sulfonamide group, for instance, is a key component in many FDA-approved drugs.[12] While the target compound is not a sulfonamide, its aryl keto acid scaffold is a valuable starting point for the synthesis of novel drug candidates.[13][14] The presence of the trichlorophenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the carboxylic acid functional group can be used as a bioisostere for other acidic groups like tetrazoles, which are known to improve the pharmacokinetic properties of drug molecules.[15]

Conclusion

This technical guide has detailed a scientifically grounded approach to the synthesis and characterization of the novel compound, this compound. By leveraging the well-understood Friedel-Crafts acylation, a reliable synthetic pathway has been proposed. The comprehensive characterization workflow, incorporating NMR, IR, and MS, provides a robust framework for the structural verification and purity assessment of the target molecule. The insights provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and analyze this and other structurally related aryl keto acids, thereby facilitating the discovery and development of new therapeutic agents.

References

- Globe Thesis. (2011). Synthesis And Characterization Of The Ester Derivatives. Aryl ¦Ã-keto Esters Of ¦Ã-butyrolactone.

- Li, J., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. eLife, 11, e78189.

- ResearchGate. (n.d.). NMR labeling for compound 7.

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid.

- BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

-

MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

- Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.

-

Journal of the American Chemical Society. (1999). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Retrieved from [Link]

- ScienceDirect. (2004). An efficient synthesis of aryl a-keto esters.

-

National Institutes of Health. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chickpea Leaf Exudates: A green Bronsted acid type biosurfactant for bis(indole)methanes and bis(pyrazolyl). Retrieved from [Link]

- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

-

ResearchGate. (n.d.). ¹H-NMR spectra in the region (7.8–3.55 ppm) of the most characteristic signals of compounds 9 and 13. Retrieved from [Link]

- The Royal Society of Chemistry. (2016). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions.

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

National Institutes of Health. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]

-

Baishideng Publishing Group. (2020). Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Springer. (2014). Mass Spectrometry in Natural Product Structure Elucidation. Retrieved from [Link]

- ScienceDirect. (2014). Investigation of substituted 6-aminohexanoates as skin penetration enhancers.

- Google Patents. (n.d.). WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.

-

Wiley Online Library. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. Retrieved from [Link]

- BenchChem. (2025). Spectral Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid: A Theoretical Guide.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

AVESİS. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Retrieved from [Link]

Sources

- 1. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Mass Spectrometry in Natural Product Structure Elucidation [ouci.dntb.gov.ua]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 14. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

Physicochemical properties of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid

Abstract

7-oxoheptanoic acid derivatives are recognized as versatile scaffolds in medicinal chemistry. The introduction of a 3,4,5-trichlorophenyl substituent creates a molecule, this compound, with a distinct electronic and lipophilic profile, suggesting potential for targeted biological activity. This guide provides a comprehensive framework for the characterization of its core physicochemical properties. As direct experimental data for this specific analog is not prevalent in public literature, this document synthesizes established analytical principles and data from structurally related compounds to present a predictive profile and robust, field-proven protocols for its empirical determination. We will delve into the causality behind experimental design for measuring solubility, pKa, and lipophilicity (log P), providing not just methodologies but the strategic rationale required for successful drug development and research applications.

Introduction and Molecular Overview

The rational design of therapeutic agents hinges on a deep understanding of a molecule's physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This compound is a bifunctional molecule featuring a terminal carboxylic acid and an aryl ketone. The dense chlorination of the phenyl ring is expected to significantly influence its properties compared to its non-halogenated or mono/di-chlorinated analogs.[1]

-

The Carboxylic Acid Moiety : Confers acidic properties, enabling salt formation to potentially modify solubility and providing a key interaction point for biological targets through hydrogen bonding or ionic interactions.

-

The Heptanoic Chain : A seven-carbon linker that provides conformational flexibility and contributes to the overall lipophilicity of the molecule.

-

The 3,4,5-Trichlorophenyl Ketone : This group is the primary determinant of the molecule's unique character. The three chlorine atoms are strong electron-withdrawing groups, which can impact the reactivity of the ketone and the acidity of the carboxylic acid. This moiety dramatically increases the molecule's lipophilicity and molecular weight.

Given the nascent state of research on this specific compound, this guide serves as a foundational document, establishing the necessary theoretical and practical framework for its scientific investigation.

Compound Profile and Predicted Physicochemical Properties

A thorough characterization begins with the fundamental identity and predicted properties of the molecule. These predictions are derived from its structure and by referencing data from analogous compounds.

IUPAC Name: this compound Molecular Formula: C₁₃H₁₃Cl₃O₃ Molecular Weight: 339.60 g/mol

The following table summarizes the predicted physicochemical data. These are estimations and require empirical validation, for which protocols are provided in Section 3.

| Property | Predicted Value / Description | Rationale and Scientific Context |

| Melting Point | Estimated: 110 - 130 °C | The high molecular weight, crystalline potential due to the rigid phenyl group, and strong intermolecular forces (hydrogen bonding from the carboxylic acid) suggest a relatively high melting point for a molecule of this size. Analogs like 7-(4-chlorophenyl)-7-oxoheptanoic acid provide a baseline, with the additional chlorine atoms expected to increase the melting point due to stronger crystal lattice forces.[2] |

| Boiling Point | > 400 °C (with decomposition) | Due to the high molecular weight and strong intermolecular hydrogen bonding, a very high boiling point is expected. Thermal decomposition before boiling is highly probable. |

| Aqueous Solubility | Predicted: Poorly soluble | The molecule possesses a highly lipophilic trichlorophenyl group and a lengthy aliphatic chain, which are expected to dominate its solubility profile, making it poorly soluble in water. The carboxylic acid group will afford some solubility in alkaline aqueous solutions (pH > pKa) due to deprotonation and salt formation. |

| pKa | Estimated: 4.5 - 4.9 | The pKa of a terminal carboxylic acid like heptanoic acid is typically around 4.9. The electron-withdrawing effects of the distant trichlorophenyl ketone group are expected to have a minor acid-strengthening effect, potentially lowering the pKa slightly.[3] |

| Log P (Octanol/Water) | Estimated: 3.5 - 4.5 | The partition coefficient (log P) is a measure of lipophilicity.[4] The large, non-polar surface area contributed by the trichlorophenyl group and the heptanoic chain strongly suggests the molecule will be highly lipophilic, with a strong preference for the organic phase over the aqueous phase.[5] |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility in line with IUPAC recommendations for data reporting.[6][7]

Determination of Aqueous Solubility (Shake-Flask Method)

Expertise & Experience: The shake-flask method, while traditional, remains the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium.[8] The key to accuracy is ensuring true equilibrium is reached and that the analytical method for quantification is validated.

Protocol Steps:

-

Preparation of Solvent: Use purified, deionized water, and if determining pH-dependent solubility, prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). "Excess" ensures that a solid phase remains after equilibrium is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period. A minimum of 24 hours is recommended to ensure equilibrium, though 48-72 hours may be necessary for poorly soluble compounds.[8]

-

Phase Separation: Allow the suspension to stand undisturbed at the same temperature to let the undissolved solid settle. For colloidal suspensions, centrifugation at a controlled temperature is required to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Trustworthiness: This protocol is self-validating by visually confirming the presence of undissolved solid before sampling, ensuring saturation. The use of a validated HPLC method for quantification provides specificity and accuracy.

Diagram: Experimental Workflow for Solubility Determination

Caption: Logical flow for determining pKa from titration data.

Determination of Lipophilicity (Log P)

Expertise & Experience: The log P value, representing the octan-1-ol/water partition coefficient, is a critical measure of a drug's lipophilicity. [4]It can be determined directly via the shake-flask method or indirectly using reversed-phase high-performance liquid chromatography (RP-HPLC). [9][10]Given the predicted high lipophilicity, the HPLC method is often faster and uses less material.

Protocol Steps (RP-HPLC Method):

-

System Setup: Use a calibrated HPLC system with a C18 (octadecylsilyl) column, which mimics the lipophilic environment of octan-1-ol. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known, well-documented log P values that span the expected range of the test compound. [9]3. Standard Analysis: Inject each standard compound individually and measure its retention time (t_R). Also, determine the column's void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the known log P values of the standards (y-axis) against the logarithm of their calculated capacity factors (log k') (x-axis). Perform a linear regression to obtain a calibration equation (log P = m * log k' + c).

-

Test Compound Analysis: Dissolve the this compound in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and measure its retention time.

-

Calculate Log P: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its experimental log P value.

Trustworthiness: The validity of this method relies on the quality of the linear correlation of the calibration curve (R² > 0.98 is desirable) and ensuring that the test compound elutes within the retention time window of the standards.

Diagram: RP-HPLC Workflow for Log P Determination

Caption: Workflow for experimental Log P determination using RP-HPLC.

Conclusion

While this compound remains a molecule of exploratory interest, its structural features suggest a distinct physicochemical profile characterized by high lipophilicity and poor aqueous solubility. The predictive data and detailed experimental frameworks provided in this guide offer a clear and robust path for its empirical characterization. Accurate measurement of solubility, pKa, and log P using these validated protocols is a critical first step in unlocking its potential in medicinal chemistry and understanding its behavior in biological systems. The principles and methodologies outlined herein are foundational for any rigorous scientific investigation of this and related compounds.

References

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link].

-

Experiment 1 Determination of Solubility Class. Available at: [Link].

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link].

-

Avdeef, A., et al. "Development of Methods for the Determination of pKa Values". PMC - NIH. Available at: [Link].

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

-

Stephens, S. J., & Jonich, M. J. "Determination of pKa using the half-volume method: A laboratory experiment". Journal of Chemical Education. Available at: [Link].

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Available at: [Link].

-

Solubility of Organic Compounds. (2023-08-31). Available at: [Link].

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available at: [Link].

-

ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link].

-

Chirico, R. D., et al. "Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report)". PMC - NIH. Available at: [Link].

-

Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC - NIH. Available at: [Link].

-

ACD/Labs. "LogP—Making Sense of the Value". Available at: [Link].

-

PubChem. "7-Oxoheptanoic acid". NIH. Available at: [Link].

-

Veith, G. D., et al. "Rapid Method for Estimating Log P for Organic Chemicals". EPA. Available at: [Link].

-

Huesgen, A. G. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System". Agilent. Available at: [Link].

-

IUPAC. "Recommendations and Technical Reports". Available at: [Link].

-

El Tayar, N., et al. "(PDF) Log P in Encyclopedia of Physical Organic Chemistry". ResearchGate. Available at: [Link].

-

Wikipedia. "IUPAC nomenclature of chemistry". Available at: [Link].

-

De Gruyter. "Pure and Applied Chemistry, IUPAC Technical Reports and Recommendations". Available at: [Link].

- Google Patents. "US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators".

-

PubChem. "7-Chloro-7-oxoheptanoic acid". NIH. Available at: [Link].

-

MDPI. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". Available at: [Link].

-

PubChem. "7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid". NIH. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 35333-20-1|7-(4-Chlorophenyl)-7-oxoheptanoic acid|BLDpharm [bldpharm.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iupac.org [iupac.org]

- 8. youtube.com [youtube.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. researchgate.net [researchgate.net]

The Digital Crucible: An In-Silico Investigation of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid's Biological Interactions

A Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid, a small molecule with potential pharmacological relevance. In the absence of extensive empirical data for this specific compound, this document outlines a robust computational strategy to predict its biological targets and characterize its interactions at an atomic level. We hypothesize that due to structural similarities with known inhibitors, Fatty Acid Binding Protein 4 (FABP4) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) are plausible primary and secondary biological targets, respectively. This guide details the complete workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. Each step is presented with the underlying scientific rationale, empowering researchers to apply these methodologies to their own drug discovery pipelines.

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Small molecules, such as this compound, represent a vast and largely unexplored chemical space. The intricate substitution pattern on the phenyl ring coupled with the heptanoic acid chain suggests the potential for specific and potent interactions with biological macromolecules. However, without prior experimental characterization, the journey to elucidating its mechanism of action can be both time-consuming and resource-intensive.

In-silico modeling has emerged as an indispensable tool to navigate this challenge, offering a rational and cost-effective approach to generating testable hypotheses.[1] By simulating the interactions between a ligand and its potential protein targets in a virtual environment, we can predict binding affinities, identify key interacting residues, and assess the overall stability of the complex. This computational pre-assessment allows for the prioritization of experimental studies, ultimately accelerating the drug development timeline.

This guide will focus on a structured in-silico investigation of this compound, with a primary focus on two putative targets:

-

Fatty Acid Binding Protein 4 (FABP4): A key player in lipid metabolism and intracellular signaling. Its inhibition has shown therapeutic promise in metabolic diseases and certain cancers.[2]

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.[3]

The choice of these targets is predicated on the structural resemblance of the query molecule to known inhibitors of these proteins. The following sections will provide a detailed, step-by-step methodology for a comprehensive in-silico analysis.

The In-Silico Workflow: A Step-by-Step Guide

Our computational investigation is structured as a multi-stage process, designed to provide a holistic view of the potential bioactivity of this compound.

Figure 1: The overall in-silico workflow for analyzing the interactions of this compound.

Target and Ligand Preparation: Setting the Stage for Interaction

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring the accuracy of subsequent calculations.

The three-dimensional crystallographic structures of our putative targets, human FABP4 and PPARγ, are publicly available in the Protein Data Bank (PDB).

| Target Protein | PDB ID | Resolution |

| Human FABP4 | 6LJS[4] | 1.75 Å |

| Human PPARγ | 2P4Y | 2.25 Å |

Experimental Protocol: Receptor Preparation

-

Structure Retrieval: Download the PDB files for 6LJS and 2P4Y from the RCSB PDB database.

-

Water and Heteroatom Removal: Utilize molecular visualization software, such as UCSF Chimera or PyMOL, to remove all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest. This step is crucial to avoid interference during the docking process.[5]

-

Addition of Polar Hydrogens: PDB files often lack explicit hydrogen atoms. Add polar hydrogens to the protein structure to ensure correct ionization and hydrogen bonding patterns.

-

Charge Assignment: Assign appropriate partial charges to all atoms of the receptor. The Gasteiger charge calculation method is a commonly used and effective approach.

-

File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required for use with AutoDock Vina.

The ligand, this compound, must be accurately represented in a three-dimensional format.

Experimental Protocol: Ligand Preparation

-

Structure Generation: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(O)CCCCCC(=O)c1cc(Cl)c(Cl)c(Cl)c1. Use a chemical drawing tool like ChemDraw or an online converter to generate a 2D structure from this SMILES string.

-

3D Conformation Generation: Convert the 2D structure into a 3D conformation. Energy minimization of the 3D structure is essential to obtain a low-energy and sterically favorable conformation. This can be performed using software like Avogadro or the PRODRG server.

-

Charge and Torsion Angle Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for flexibility of the ligand during the docking simulation.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Figure 2: Detailed workflow for receptor and ligand preparation.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] The primary outputs of a docking simulation are the binding affinity (a score that estimates the strength of the interaction) and the binding pose (the 3D conformation of the ligand in the receptor's binding site).

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site: The accuracy of molecular docking is highly dependent on the correct definition of the binding site. For both FABP4 and PPARγ, the binding site can be defined based on the location of the co-crystallized ligand in the experimental structures. A grid box is then generated to encompass this binding pocket.

-

Run the Docking Simulation: Utilize AutoDock Vina to perform the docking calculations. The software will explore various conformations of the ligand within the defined grid box and rank them based on its scoring function.

-

Analyze the Results: The output of the docking simulation will be a set of predicted binding poses, each with a corresponding binding affinity score. The pose with the lowest binding energy is typically considered the most favorable.

Anticipated Quantitative Data: Docking Results

| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| FABP4 | To be determined | To be identified |

| PPARγ | To be determined | To be identified |

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for gaining deeper insights into the nature of the interactions.

Experimental Protocol: Molecular Dynamics with GROMACS

-

System Setup: The top-ranked docked complex from the molecular docking study will be used as the starting point for the MD simulation. The complex is solvated in a water box, and ions are added to neutralize the system.

-

Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures that the system is stable before the production run.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor.

-

Figure 3: Workflow for molecular dynamics simulation of the protein-ligand complex.

In-Silico ADMET Prediction: Evaluating Drug-Likeness

A promising drug candidate must not only exhibit high potency but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In-silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.

Experimental Protocol: ADMET Prediction

-

Input Ligand Structure: The 3D structure of this compound is submitted to an online ADMET prediction server, such as SwissADME or pkCSM.

-

Parameter Analysis: The server will calculate a range of physicochemical and pharmacokinetic properties, including:

-

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.

-

Aqueous Solubility (LogS): Predicts the solubility of the compound in water.

-

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross the BBB.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

-

Toxicity: Assesses the likelihood of various toxicities, such as hepatotoxicity and carcinogenicity.

-

Anticipated Quantitative Data: ADMET Properties

| Property | Predicted Value | Interpretation |

| LogP | To be determined | Optimal range for oral drugs is typically between 1 and 5. |

| LogS | To be determined | Higher values indicate better solubility. |

| BBB Permeability | Yes/No | Important for CNS-targeting drugs. |

| CYP Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |

| Toxicity | Low/High Risk | Early indicator of potential safety issues. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the initial characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable, data-driven hypotheses regarding the compound's potential biological targets, binding mechanisms, and drug-like properties.

The insights gained from this computational investigation will serve as a crucial foundation for subsequent experimental validation. High-scoring and stable interactions predicted in-silico should be prioritized for in vitro binding assays and functional studies. This iterative cycle of computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of novel therapeutics. The methodologies detailed herein are not only applicable to the specific compound of interest but can also be adapted for the broader exploration of novel chemical entities in any drug discovery program.

References

-

Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. PubMed Central. [Link]

-

6LJS: Crystal structure of human FABP4 in complex with a novel inhibitor. RCSB PDB. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. PubMed. [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB PDB. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Discovery of highly selective inhibitors of human fatty acid binding protein 4 (FABP4) by virtual screening. PubMed. [Link]

-

Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination. PubMed. [Link]

-

Discovery of FDA-approved drugs as inhibitors of fatty acid binding protein 4 using molecular docking screening. PubMed. [Link]

-

How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

-

Peroxisome proliferator-activated receptor-gamma ligands inhibit TGF-beta 1-induced fibronectin expression in glomerular mesangial cells. PubMed. [Link]

-

Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]

-

Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

-

In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. [Link]

-

Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. [Link]

-

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. PubChem. [Link]

-

The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

7-Oxoheptanoic acid. PubChem. [Link]

Sources

- 1. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Search Results | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

- 3. 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Benzoyloxy-7-oxoheptanoic acid | C14H16O5 | CID 153778180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-(tert-Butoxy)-7-oxoheptanoic acid | C11H20O4 | CID 21999792 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. By integrating foundational spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization and structural verification of this compound. Detailed experimental protocols are provided to ensure reliable data acquisition, emphasizing the causality behind methodological choices to uphold scientific integrity.

Molecular Structure and Spectroscopic Rationale

This compound is a multifaceted molecule featuring three key structural regions that dictate its spectroscopic signature:

-

A 3,4,5-Trichlorosubstituted Aromatic Ring: This sterically hindered and electron-poor system will produce characteristic signals in both NMR and IR spectra.

-

An Aryl Ketone Carbonyl Group: This functionality is a strong chromophore in IR spectroscopy and significantly influences the electronic environment of adjacent atoms in NMR and the fragmentation patterns in MS.

-

A Heptanoic Acid Chain: The aliphatic chain provides a series of distinct proton and carbon environments in NMR, while the terminal carboxylic acid group presents highly characteristic absorptions in IR spectroscopy and influences ionization in MS.

The interplay of these groups allows for a thorough and unambiguous structural confirmation when analyzed by a combination of spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. For this analysis, deuterated chloroform (CDCl₃) is a suitable solvent; however, deuterated dimethyl sulfoxide (DMSO-d₆) may also be used if solubility is a concern, which would shift the acidic proton signal significantly downfield.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The electron-withdrawing nature of the carbonyl and trichlorophenyl groups will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| Aromatic (Ar-H) | ~7.8 - 8.0 | Singlet | 2H | The two protons on the trichlorophenyl ring are chemically equivalent due to symmetry, resulting in a singlet. |

| α-Methylene (-CH₂-COAr) | ~2.9 - 3.1 | Triplet | 2H | Adjacent to the electron-withdrawing ketone, these protons are deshielded and split by the neighboring β-protons. |

| α'-Methylene (-CH₂-COOH) | ~2.3 - 2.5 | Triplet | 2H | Adjacent to the carboxylic acid group, these protons are split by their neighbors. |

| β, γ, δ-Methylenes | ~1.4 - 1.8 | Multiplet | 6H | The remaining three methylene groups of the alkyl chain will overlap in the aliphatic region, creating a complex multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ketone Carbonyl (Ar-C =O) | 195 - 200 | The ketone carbonyl is highly deshielded. |

| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 | The carboxylic acid carbonyl is also deshielded but typically appears upfield from a ketone.[1] |

| Aromatic C (Quaternary, C-CO) | 138 - 140 | The aromatic carbon directly attached to the ketone. |

| Aromatic C (Quaternary, C-Cl) | 134 - 137 | The three carbons bearing chlorine atoms will be close in chemical shift. |

| Aromatic C (C-H) | 128 - 130 | The two carbons bearing hydrogen atoms. |

| α-Methylene (-C H₂-COAr) | 38 - 42 | Adjacent to the ketone. |

| α'-Methylene (-C H₂-COOH) | 33 - 36 | Adjacent to the carboxylic acid. |

| β, γ, δ-Methylenes | 24 - 30 | The remaining aliphatic carbons, appearing in the typical alkane region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity by using established standards and internal references.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as CDCl₃, in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[2] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition: Record the ¹H NMR spectrum. A typical experiment involves 16-32 scans. Following this, acquire a proton-decoupled ¹³C NMR spectrum, which generally requires a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.[3][4]

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H and two C=O groups.

Predicted IR Absorption Bands

The presence of hydrogen bonding in the carboxylic acid dimer will have a significant impact on the spectrum, particularly on the O-H stretching band.[5][6]

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Rationale |

|---|---|---|---|---|

| 2500 - 3300 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer, often superimposed on C-H stretches.[6] |

| ~1710 | Carboxylic Acid (C=O) | Stretch | Strong | The carbonyl of a saturated aliphatic carboxylic acid.[7] |

| ~1685 | Aryl Ketone (C=O) | Stretch | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8] |

| ~1550, ~1470 | Aromatic Ring (C=C) | Stretch | Medium | Characteristic absorptions for the aromatic ring skeleton. |

| 1400 - 1440 | Methylene (-CH₂-) | Scissoring | Medium | Aliphatic C-H bending vibrations. |

| ~1210 - 1320 | Carboxylic Acid (C-O) | Stretch | Strong | Strong C-O stretching coupled with O-H bending. |

| 800 - 850 | Aromatic (C-Cl) | Stretch | Strong | Stretching vibrations for the carbon-chlorine bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The most abundant isotopes are ³⁵Cl and ³⁷Cl, and the relative intensity of the isotopic peaks (M, M+2, M+4, M+6) can be used to confirm the presence of three chlorine atoms. The fragmentation is predicted to be dominated by cleavages adjacent to the carbonyl group (alpha-cleavage).[9]

Table 4: Predicted Major Mass Fragments (Electron Ionization)

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |

|---|---|---|

| 322 / 324 / 326 / 328 | [C₁₃H₁₃Cl₃O₃]⁺• | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| 207 / 209 / 211 | [C₆H₂Cl₃CO]⁺ | Prominent peak from alpha-cleavage, resulting in the highly stable 3,4,5-trichlorobenzoyl cation. |

| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the C-C bond between the carbonyl carbon and the phenyl ring, with charge retained on the heptanoic acid fragment. |

| 45 | [COOH]⁺ | A characteristic, though often low intensity, fragment for carboxylic acids.[9] |

Visualization of Key Fragmentation Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. epfl.ch [epfl.ch]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of early-stage drug discovery, the meticulous characterization of a compound's physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the solubility and stability of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in high-throughput screening and in vitro assays.[1][2] While specific experimental data for this particular molecule is not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes established methodologies and field-proven insights to empower researchers in generating reliable and reproducible data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Introduction: The Significance of this compound and the Role of DMSO

The molecule this compound belongs to a class of compounds, 7-oxoheptanoic acid derivatives with aryl substituents, that hold potential for diverse biological activities.[3] The core structure, comprising a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone, presents multiple avenues for chemical modification to explore structure-activity relationships. The heavily chlorinated phenyl ring significantly influences the molecule's lipophilicity, electronic properties, and steric profile, which are critical determinants of its interaction with biological targets.

Dimethyl sulfoxide (DMSO) is the workhorse solvent in drug discovery for good reason. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool for preparing high-concentration stock solutions for various assays.[1][2][4][5] However, the assumption of a compound's universal solubility and stability in DMSO without empirical validation can lead to significant experimental artifacts and misleading biological data.[4][6] Therefore, a rigorous assessment of a compound's behavior in DMSO is a foundational step in any drug discovery campaign.

Assessing the Solubility of this compound in DMSO

The solubility of a compound in DMSO dictates the maximum achievable concentration for stock solutions, which in turn impacts the design of downstream biological assays. An inaccurate estimation of solubility can lead to compound precipitation, resulting in erroneous concentration-response curves.

Theoretical Considerations

The chemical structure of this compound suggests a molecule with moderate to low aqueous solubility, a characteristic that often necessitates the use of organic solvents like DMSO. The presence of the carboxylic acid group provides a handle for potential solubility enhancement in aqueous buffers at pH values above its pKa. Conversely, the trichlorophenyl group contributes significantly to the molecule's hydrophobicity.

Experimental Workflow for Solubility Determination

A multi-faceted approach is recommended to accurately determine the solubility of this compound in DMSO. This typically involves both kinetic and thermodynamic solubility measurements.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol for Thermodynamic Solubility Assessment

This protocol aims to determine the maximum, equilibrium solubility of the test compound in DMSO.[7]

Materials:

-

This compound

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Thermomixer or incubator with shaking capabilities

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[7]

-

If the compound dissolves completely, incrementally add more pre-weighed compound until a persistent precipitate is observed.[7]

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.[7]

-

-

Separation of Undissolved Solid:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[7]

-

-

Quantification of Solute Concentration:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration. The solubility is reported as the concentration of the compound in the supernatant.

-

Data Presentation: Solubility Profile

The results of the solubility assessment should be presented in a clear and concise table.

| Parameter | Value | Method | Observations |

| Thermodynamic Solubility in DMSO at 25°C | e.g., 50.2 mM | HPLC-UV | Clear, colorless solution after equilibration and centrifugation. |

| Kinetic Solubility in PBS (from a 10 mM DMSO stock) | e.g., 15.4 µM | Nephelometry | Precipitation observed at higher concentrations. |

Evaluating the Stability of this compound in DMSO

Compound stability in DMSO is a critical parameter, as degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.

Potential Degradation Pathways

For this compound, several potential degradation pathways should be considered:

-

Hydrolysis: Although ketones are generally more stable to hydrolysis than esters, the presence of the carboxylic acid and the overall molecular structure could be susceptible to acidic or basic conditions, especially if water is present in the DMSO.[8]

-

Oxidation: The aliphatic chain could be susceptible to oxidation, particularly if exposed to air and light over extended periods.

-

Photodegradation: Compounds containing a chlorophenyl ketone moiety can be sensitive to light, leading to the formation of reactive species and subsequent degradation.[8]

Experimental Design for Stability Assessment

A well-designed stability study should evaluate the compound's integrity under various storage conditions over time.

Caption: Experimental Workflow for DMSO Stability Study.

Protocol for Long-Term Stability Assessment

This protocol is designed to assess the stability of the compound in DMSO under typical laboratory storage conditions.[9][10]

Materials:

-

Pre-prepared, accurately quantified stock solution of this compound in DMSO (e.g., 10 mM).

-

Amber glass vials or microplates to protect from light.

-

Storage facilities at controlled temperatures (room temperature, 4°C, -20°C).

-

HPLC system with UV/Vis and Mass Spectrometry (MS) detection.

Procedure:

-

Sample Preparation and Aliquoting:

-

Aliquot the DMSO stock solution into multiple amber vials for each storage condition to avoid repeated freeze-thaw cycles of the bulk stock.

-

-

Storage:

-

Store the aliquots at the designated temperatures: room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C).

-

For the freeze-thaw stability assessment, subject a separate set of aliquots to repeated cycles of freezing at -20°C and thawing to room temperature.[10]

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

Analyze the samples by HPLC-UV/MS.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Use the MS data to identify any new peaks that may correspond to degradation products.

-

Data Presentation: Stability Profile

Summarize the stability data in a table for easy interpretation.

| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Observations |

| Room Temperature | e.g., 99.5 | e.g., 98.2 | e.g., 95.1 | e.g., 90.3 | Minor degradation products detected by MS. |

| 4°C | e.g., 99.5 | e.g., 99.4 | e.g., 99.1 | e.g., 98.8 | Stable with minimal change. |

| -20°C | e.g., 99.5 | e.g., 99.5 | e.g., 99.4 | e.g., 99.3 | Highly stable. |

| 5 Freeze-Thaw Cycles | e.g., 99.5 | - | - | e.g., 99.2 | No significant degradation observed. |

Conclusion and Recommendations

A thorough understanding of the solubility and stability of this compound in DMSO is not merely a procedural formality but a cornerstone of reliable and reproducible research. The protocols outlined in this guide provide a robust framework for generating this critical data. Based on the principles discussed, it is recommended to:

-

Determine the thermodynamic solubility in DMSO to establish the upper limit for stock solution concentrations.

-

Conduct a comprehensive stability study to identify the optimal storage conditions and shelf-life of DMSO stock solutions. For this compound, storage at -20°C in amber vials is likely to be the most suitable condition.

-

Always use anhydrous, high-purity DMSO to minimize the risk of water-mediated degradation.

-

Protect solutions from light to mitigate the risk of photodegradation.

By adhering to these principles and methodologies, researchers can ensure the integrity of their experimental data and make well-informed decisions in the advancement of their drug discovery projects.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Perlara. (2016, March 31). DMSO and Drug Discovery. Retrieved from [Link]

-

Creative Pegworks. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

-

Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

-

Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

- Singhvi, G., Sonavane, S., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2025, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing aliphatic carboxylic acids from aldehydes.

-

National Institutes of Health. (n.d.). 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heptanoic Acid. PubChem. Retrieved from [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

-

MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Coffee bean. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Examination of Edge Effects with Different Storage Conditions of Preplated Dimethyl Sulfoxide Nanospots in ChemLib 1,536- and 3,456-Well Assay-Ready Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. archive.perlara.com [archive.perlara.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reachever.com [reachever.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-faceted Strategy for the Identification and Validation of Biological Targets for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

Abstract

The discovery of novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of their biological targets. This whitepaper presents a comprehensive, multi-pronged strategic workflow for the deconvolution of the molecular targets of a novel compound, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. The presence of a trichlorophenyl group suggests potential for specific and potent interactions, a feature common in a variety of pharmaceuticals.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap from initial computational predictions to conclusive in-vivo validation. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific principles.

Introduction: The Imperative of Target Deconvolution

This compound is a novel small molecule with a chemical structure that suggests potential for biological activity. The heptanoic acid chain provides a flexible linker, while the trichlorophenyl headgroup offers a scaffold for specific interactions with protein binding pockets, a common strategy in medicinal chemistry.[2] However, without a known biological target, its therapeutic potential remains unrealized. The process of identifying and validating a drug's molecular target is a critical and foundational step in modern drug discovery.[3][4][5] It transforms a bioactive compound from a chemical curiosity into a potential therapeutic agent by elucidating its mechanism of action, informing on potential toxicities, and enabling rational drug development.

This document outlines a logical and iterative workflow designed to systematically identify the protein targets of this compound, confirm direct engagement within a cellular context, and validate the functional consequences of this interaction.

Phase 1: In Silico Target Prediction - Charting the Probabilistic Landscape

Before embarking on resource-intensive wet-lab experiments, a computational pre-screening is an efficient first step to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.[6][7] These in silico methods leverage the chemical structure of our compound to predict potential interactions based on similarities to known ligands and docking simulations against protein structures.[8][9][10]

Rationale and Workflow

The underlying principle is that structurally similar molecules often share similar biological targets. By comparing the 2D and 3D structure of this compound to large databases of known drugs and their targets (e.g., ChEMBL, DrugBank), we can generate an initial list of potential targets. This is complemented by molecular docking simulations, which calculate the binding energy of the compound against a library of protein crystal structures, providing a quantitative estimate of binding affinity.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

A Comprehensive Technical Guide to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Research Applications